An In-Depth Technical Guide to 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline]: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline]: Synthesis, Properties, and Therapeutic Potential
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of the novel heterocyclic scaffold, 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline]. Drawing upon established synthetic methodologies and structure-activity relationships from analogous compounds, this document will detail its chemical architecture, plausible synthetic routes, expected physicochemical properties, and potential pharmacological applications. As a unique three-dimensional structure, this spirocyclic system presents a compelling starting point for the design of new therapeutic agents.
Introduction to the Spiro[piperidine-4,4'-quinoline] Core
The 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline] scaffold represents a fascinating convergence of two pharmacologically significant heterocycles: piperidine and 1,2,3,4-tetrahydroquinoline. The spirocyclic fusion at the 4-position of both rings imparts a rigid, three-dimensional geometry, a desirable trait in modern drug discovery for enhancing target specificity and improving physicochemical properties.[1]
The piperidine moiety is a ubiquitous structural motif in numerous FDA-approved drugs, valued for its ability to confer aqueous solubility and act as a versatile scaffold for introducing various functional groups.[2] The 1,2,3,4-tetrahydroquinoline core, a partially saturated version of the quinoline ring system, is also a key component in a wide array of biologically active compounds, exhibiting activities ranging from anticancer to antimicrobial.[3][4] The combination of these two rings in a spirocyclic arrangement is anticipated to unlock novel pharmacological profiles.
Chemical Structure and Nomenclature:
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Systematic Name: 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline]
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Molecular Formula: C₁₃H₁₈N₂
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Core Structure: A piperidine ring and a 1,2,3,4-tetrahydroquinoline ring fused at a single carbon atom (C4 of both rings).
Synthesis and Characterization
Proposed Synthetic Pathway: One-Pot Three-Component Reaction
This proposed synthesis involves a domino reaction that leverages the principles of condensation and intramolecular cyclization to construct the spirocyclic core in a single, efficient step.
Reaction Scheme:
Caption: Proposed one-pot synthesis of the target spiro compound.
Detailed Experimental Protocol:
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Reaction Setup: To a solution of aniline (1.0 equiv.) and an N-protected 4-piperidone (e.g., N-Boc-4-piperidone, 1.1 equiv.) in a suitable solvent such as toluene or ethanol, add the aldehyde or ketone (e.g., formaldehyde, 1.5 equiv.).
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Catalysis: Introduce a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA) (0.1-0.2 equiv.). The acid is crucial for promoting the formation of the iminium ion intermediate necessary for cyclization.
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Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
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Deprotection (if necessary): If an N-protected piperidone was used, the protecting group (e.g., Boc) can be removed under standard acidic conditions (e.g., TFA in dichloromethane) to yield the final target compound.
Causality Behind Experimental Choices:
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One-Pot Approach: This strategy is chosen for its efficiency, reducing the number of synthetic steps, purification procedures, and overall waste generation, aligning with the principles of green chemistry.[7]
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Acid Catalysis: The acid catalyst is essential for the in-situ formation of an iminium ion from the condensation of aniline and the aldehyde/ketone. This electrophilic intermediate then undergoes an intramolecular electrophilic aromatic substitution with the electron-rich aniline ring to form the tetrahydroquinoline core in a manner analogous to the Pictet-Spengler reaction.[8][9]
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N-Protection of Piperidone: The use of an N-protected piperidone can prevent unwanted side reactions involving the piperidine nitrogen and allows for further diversification of the final product at this position.
Characterization
The structural elucidation of the synthesized 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline] would rely on a combination of standard spectroscopic techniques. Based on data from structurally similar compounds, the following spectral characteristics are expected.[5][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the tetrahydroquinoline ring, typically in the range of δ 6.5-7.5 ppm. The aliphatic protons of the piperidine and the dihydroquinoline portions would appear in the upfield region (δ 1.5-3.5 ppm). The NH protons of both rings would likely appear as broad singlets.
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¹³C NMR: The spectrum would display signals for the aromatic carbons between δ 110-150 ppm. The spiro carbon atom would be a key diagnostic signal, appearing as a quaternary carbon in a distinct region of the aliphatic range. The remaining aliphatic carbons of the piperidine and dihydroquinoline rings would resonate in the upfield region.
Infrared (IR) Spectroscopy:
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The IR spectrum would be characterized by N-H stretching vibrations in the region of 3300-3400 cm⁻¹. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1500-1600 cm⁻¹ region.
Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion peak ([M+H]⁺).
Physicochemical Properties
The physicochemical properties of 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline] are crucial for its potential as a drug candidate. While experimental data for this specific molecule is unavailable, we can predict its properties based on its structure and data from similar compounds.
| Property | Predicted Value/Range | Rationale and Significance |
| Molecular Weight | ~202.3 g/mol | Falls within the desirable range for good oral bioavailability according to Lipinski's Rule of Five. |
| LogP | 1.5 - 2.5 | Indicates a balance between lipophilicity and hydrophilicity, which is important for membrane permeability and aqueous solubility. |
| Topological Polar Surface Area (TPSA) | ~28 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 2 (two N-H groups) | Contributes to interactions with biological targets and influences solubility. |
| Hydrogen Bond Acceptors | 2 (two nitrogen atoms) | Important for molecular recognition and binding to target proteins. |
| Rotatable Bonds | 0 | The rigid spirocyclic structure limits conformational flexibility, which can lead to higher binding affinity and selectivity. |
Potential Pharmacological Applications and Biological Pathways
The unique structural features of 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline] suggest its potential for a range of biological activities. Research on analogous spiro-piperidine and tetrahydroquinoline derivatives provides a strong basis for exploring its therapeutic applications.
Potential as an Antifungal Agent
Derivatives of spiro[pyrrolidine-2,3'-quinoline]-2'-one have been identified as potent inhibitors of chitin synthase, a crucial enzyme in the fungal cell wall biosynthesis pathway.[7][11] This inhibition leads to disruption of the fungal cell wall integrity and ultimately cell death. Given the structural similarity, the spiro[piperidine-4,4'-quinoline] core could also interact with this enzyme.
Caption: Putative mechanism of antifungal action.
Potential as an Acetylcholinesterase (AChE) Inhibitor
Structurally related 3',4'-dihydrospiro[piperidine-4,2'-(1'H)quinoline] derivatives have demonstrated acetylcholinesterase inhibitory activity.[12] AChE inhibitors are a cornerstone in the treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine in the brain. The spiro[piperidine-4,4'-quinoline] scaffold could potentially fit into the active site of AChE and inhibit its activity.
Other Potential Applications
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Antimalarial Activity: Quinoline-based compounds, such as chloroquine, have a long history as antimalarial drugs. The quinoline-piperidine hybrid nature of the target molecule makes it a candidate for antiplasmodial screening.
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Wound Healing: Certain spiro-tetrahydroquinoline derivatives have been shown to promote wound healing in both in vitro and in vivo models.[9]
-
Chemokine Receptor Antagonism: Spiro-piperidine compounds have been investigated as antagonists of chemokine receptors, which are involved in inflammatory and immune responses.
Conclusion and Future Directions
The 2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinoline] core is a promising, yet underexplored, scaffold for the development of new therapeutic agents. Its rigid, three-dimensional structure and the combination of two pharmacologically relevant heterocycles offer significant potential for novel biological activities.
Future research should focus on the following areas:
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Synthesis and Optimization: The development and optimization of a robust synthetic route to the core structure and a library of its derivatives.
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Pharmacological Screening: A comprehensive biological evaluation of the synthesized compounds against a panel of relevant targets, including chitin synthase, acetylcholinesterase, and various cancer cell lines.
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Structure-Activity Relationship (SAR) Studies: Elucidation of the relationship between the structural modifications of the spiro scaffold and its biological activity to guide the design of more potent and selective compounds.
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In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to in vivo studies to assess their efficacy, pharmacokinetic properties, and safety profiles.
This in-depth guide provides a solid foundation for initiating research into this exciting new class of heterocyclic compounds, with the ultimate goal of translating their therapeutic potential into novel medicines.
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